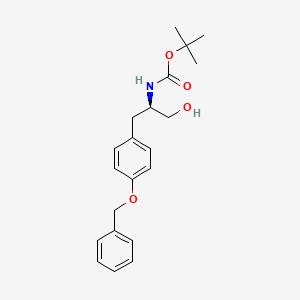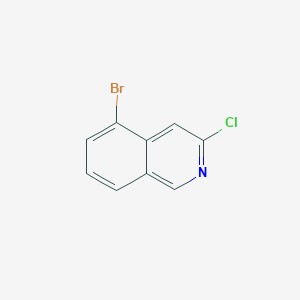
(2-Ethyl-2-methylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-2-methylcyclopropyl)methanol is an organic compound with the molecular formula C7H14O It is a cyclopropane derivative featuring an ethyl and a methyl group attached to the cyclopropane ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-2-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method is the reaction of 2-ethyl-2-methylcyclopropane with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alkanes or secondary alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(2-Ethyl-2-methylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2-Ethyl-2-methylcyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
(2-Methylcyclopropyl)methanol: Lacks the ethyl group, resulting in different steric and electronic properties.
(2-Ethylcyclopropyl)methanol: Lacks the methyl group, affecting its reactivity and interactions.
Cyclopropylmethanol: Lacks both the ethyl and methyl groups, making it less sterically hindered and more reactive.
Uniqueness: (2-Ethyl-2-methylcyclopropyl)methanol is unique due to the presence of both ethyl and methyl groups on the cyclopropane ring, which influences its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Propriétés
IUPAC Name |
(2-ethyl-2-methylcyclopropyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(2)4-6(7)5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDURQFREHVPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)





![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)


![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)



